4-(4-Chlorobenzenesulfonyl)butanoic acid
Overview
Description
4-(4-Chlorobenzenesulfonyl)butanoic acid is an organic compound with the molecular formula C10H11ClO4S and a molecular weight of 262.71 g/mol . This compound is characterized by the presence of a chlorobenzene ring and a sulfonyl group attached to a butanoic acid chain. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 4-(4-Chlorobenzenesulfonyl)butanoic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with butanoic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Bulk manufacturing often includes additional steps such as solvent extraction and distillation to ensure the high quality of the final product .
Chemical Reactions Analysis
4-(4-Chlorobenzenesulfonyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The chlorobenzene ring can undergo electrophilic aromatic substitution reactions, where the chlorine atom is replaced by other substituents such as nitro, amino, or alkyl groups. Common reagents include nitrating mixtures (HNO3/H2SO4) and alkyl halides (R-X).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(4-Chlorobenzenesulfonyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzenesulfonyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorobenzene ring can also participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-(4-Chlorobenzenesulfonyl)butanoic acid can be compared with other similar compounds, such as:
4-(4-Methylbenzenesulfonyl)butanoic acid: This compound has a methyl group instead of a chlorine atom, which affects its reactivity and binding properties.
4-(4-Nitrobenzenesulfonyl)butanoic acid: The presence of a nitro group introduces different electronic effects, influencing the compound’s chemical behavior and biological activity.
4-(4-Aminobenzenesulfonyl)butanoic acid: The amino group can form additional hydrogen bonds, altering the compound’s interactions with biological targets.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c11-8-3-5-9(6-4-8)16(14,15)7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTKCIMZPMUDCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301270675 | |
Record name | 4-[(4-Chlorophenyl)sulfonyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301270675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29193-68-8 | |
Record name | 4-[(4-Chlorophenyl)sulfonyl]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29193-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Chlorophenyl)sulfonyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301270675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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